2-(Phenylsulfonyl)-1,3-benzothiazole
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Overview
Description
2-(Phenylsulfonyl)-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles It is characterized by the presence of a phenylsulfonyl group attached to the benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylsulfonyl)-1,3-benzothiazole typically involves the reaction of benzothiazole with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Phenylsulfonyl)-1,3-benzothiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
2-(Phenylsulfonyl)-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including anticancer properties.
Medicine: Research has explored its use in drug design and development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(Phenylsulfonyl)-1,3-benzothiazole involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites. The phenylsulfonyl group can interact with amino acid residues in the enzyme, leading to inhibition of its activity. The benzothiazole ring can also participate in π-π interactions with aromatic residues in the target protein .
Comparison with Similar Compounds
Similar Compounds
2-(Phenylsulfonyl)-1,3-butadiene: Another sulfonyl-containing compound with different reactivity and applications.
2-(Phenylsulfonyl)-3-phenyloxaziridine:
Uniqueness
2-(Phenylsulfonyl)-1,3-benzothiazole is unique due to its benzothiazole ring structure, which imparts specific electronic and steric properties. This uniqueness makes it suitable for applications where other sulfonyl compounds may not be effective .
Properties
CAS No. |
64345-00-2 |
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Molecular Formula |
C13H9NO2S2 |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-1,3-benzothiazole |
InChI |
InChI=1S/C13H9NO2S2/c15-18(16,10-6-2-1-3-7-10)13-14-11-8-4-5-9-12(11)17-13/h1-9H |
InChI Key |
LXSLRBQXKPGTHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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